Decyl 2,3-bis(dodecyloxy)propanoate

Description

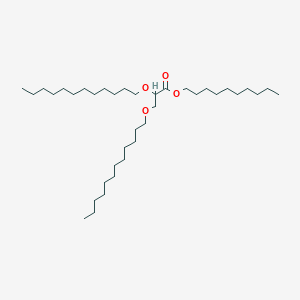

Decyl 2,3-bis(dodecyloxy)propanoate is a synthetic ester derivative featuring a central propanoic acid backbone substituted with two dodecyloxy (C₁₂H₂₅O–) groups at the 2- and 3-positions and a decyl ester (C₁₀H₂₁O–) at the carboxylic acid terminus. Its molecular formula is C₃₇H₇₄O₄, with a calculated molecular weight of 583.0 g/mol (extrapolated from the structurally analogous nonyl ester in ). The compound’s structure confers high hydrophobicity (predicted XLogP ~15) due to its long alkyl chains, making it suitable for applications in lubricants, surfactants, or polymer additives. Its synthesis likely involves esterification of 2,3-bis(dodecyloxy)propanoic acid with decyl alcohol under acid catalysis.

Properties

CAS No. |

64735-63-3 |

|---|---|

Molecular Formula |

C37H74O4 |

Molecular Weight |

583.0 g/mol |

IUPAC Name |

decyl 2,3-didodecoxypropanoate |

InChI |

InChI=1S/C37H74O4/c1-4-7-10-13-16-19-21-23-26-29-32-39-35-36(37(38)41-34-31-28-24-18-15-12-9-6-3)40-33-30-27-25-22-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 |

InChI Key |

XCQGLCQOYGJRHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of decanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:

Decanol+2,3-bis(dodecyloxy)propanoic acidH2SO4Decyl 2,3-bis(dodecyloxy)propanoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Decyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions, including:

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Methanol or ethanol with an acid or base catalyst.

Major Products

Hydrolysis: Decanol and 2,3-bis(dodecyloxy)propanoic acid.

Reduction: Decanol and 2,3-bis(dodecyloxy)propanol.

Transesterification: New ester and alcohol.

Scientific Research Applications

Decyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Decyl 2,3-bis(dodecyloxy)propanoate involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity . The compound may also target specific molecular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonyl 2,3-bis(dodecyloxy)propanoate (CAS 64713-49-1)

- Molecular Formula : C₃₆H₇₂O₄

- Molecular Weight : 568.95 g/mol

- Key Differences: The decyl variant has one additional methylene (–CH₂–) group in the ester chain, increasing molecular weight by ~14 g/mol. This minor structural difference slightly enhances hydrophobicity (XLogP increases from 15 to ~15.5) and reduces solubility in polar solvents. Applications: Both compounds serve as nonionic surfactants, but the decyl variant may exhibit better thermal stability in high-temperature lubricants due to increased chain length.

Decyl Propanoate (CAS 5454-19-3)

2,2-bis[(3-Mercapto-1-oxopropoxy)methyl]-1,3-propanediyl Dioctanoate (CAS 96692-62-5)

- Molecular Formula : C₂₇H₄₈O₈S₂

- Molecular Weight : 564.8 g/mol

- Key Differences: Contains thiol (–SH) and octanoate groups, introducing reactive sites absent in the target compound. Higher polarity (PSA ~108 Ų vs. ~45 Ų) enables applications in crosslinking polymers, unlike the purely hydrophobic decyl 2,3-bis(dodecyloxy)propanoate.

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.